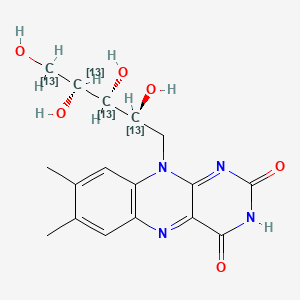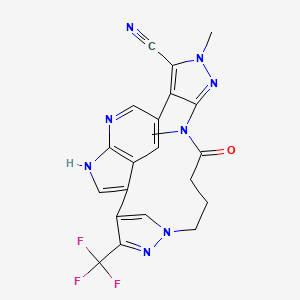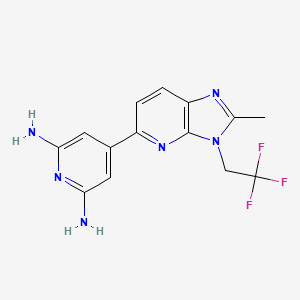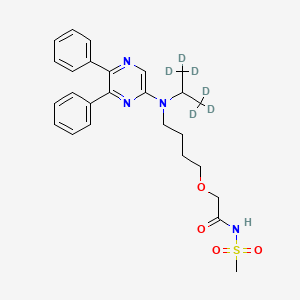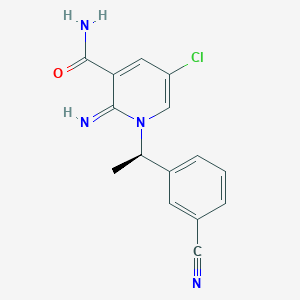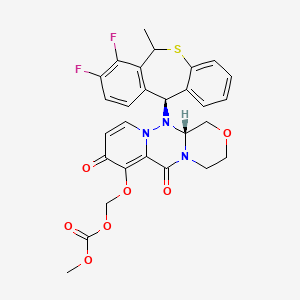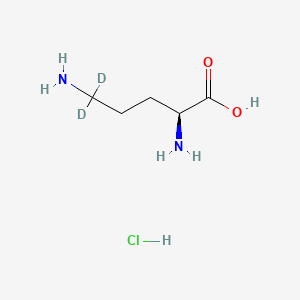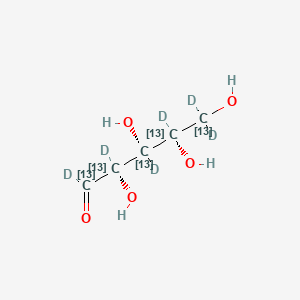
Xylose-13C5,d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xylose-13C5,d6: is a stable isotope-labeled compound of xylose, a five-carbon sugar (aldopentose) commonly found in the hemicellulose fraction of plant biomass. The compound is labeled with five carbon-13 atoms and six deuterium atoms, making it useful in various scientific research applications, particularly in metabolic studies and tracer experiments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Xylose-13C5,d6 typically involves the incorporation of carbon-13 and deuterium atoms into the xylose molecule. This can be achieved through chemical synthesis using labeled precursors. The process may involve multiple steps, including protection and deprotection of functional groups, selective labeling, and purification.
Industrial Production Methods: Industrial production of this compound is carried out by specialized chemical companies that offer custom synthesis services. These companies use advanced techniques to ensure high isotopic purity and yield. The production process involves stringent quality control measures to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Xylose-13C5,d6 can undergo oxidation reactions to form various oxidation products such as xylonic acid and furfural.
Reduction: Reduction of this compound can yield xylitol, a sugar alcohol.
Isomerization: this compound can isomerize to form other pentoses like lyxose and xylulose.
Dehydration: Dehydration of this compound can produce furfural, a valuable chemical intermediate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium or nickel.
Isomerization: Acid or base catalysts can facilitate isomerization reactions.
Dehydration: Acid catalysts like sulfuric acid or hydrochloric acid are used for dehydration reactions.
Major Products:
Oxidation: Xylonic acid, furfural.
Reduction: Xylitol.
Isomerization: Lyxose, xylulose.
Dehydration: Furfural.
Applications De Recherche Scientifique
Chemistry: Xylose-13C5,d6 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. It helps in understanding the fate of carbon atoms during chemical transformations.
Biology: In biological research, this compound is used to study metabolic pathways involving xylose. It is particularly useful in studying the metabolism of xylose in microorganisms and plants.
Medicine: this compound is used in medical research to study carbohydrate metabolism and absorption in the human body. It can be used in diagnostic tests to assess intestinal absorption and function.
Industry: In the industrial sector, this compound is used in the production of biofuels and biochemicals. It serves as a model compound to study the conversion of biomass-derived sugars into valuable products.
Mécanisme D'action
Metabolism: Xylose-13C5,d6 is metabolized through the same pathways as natural xylose. It is first converted to xylulose-5-phosphate via the oxido-reductase pathway. Xylulose-5-phosphate then enters the pentose phosphate pathway, where it is further metabolized to produce energy and biosynthetic precursors.
Molecular Targets and Pathways: The primary molecular targets of this compound are enzymes involved in the pentose phosphate pathway, such as xylose isomerase and xylulose kinase. These enzymes facilitate the conversion of xylose to xylulose-5-phosphate and its subsequent metabolism.
Comparaison Avec Des Composés Similaires
D-Glucose-13C6: A stable isotope-labeled glucose used in metabolic studies.
D-Ribose-13C5: A stable isotope-labeled ribose used in nucleic acid research.
D-Mannose-13C6: A stable isotope-labeled mannose used in glycosylation studies.
Uniqueness: Xylose-13C5,d6 is unique due to its specific labeling pattern, which allows for detailed tracing of carbon and hydrogen atoms in metabolic studies. Its use in studying the metabolism of pentoses sets it apart from other labeled sugars like glucose and ribose, which are primarily used to study hexose and nucleic acid metabolism, respectively.
Propriétés
Formule moléculaire |
C5H10O5 |
|---|---|
Poids moléculaire |
161.13 g/mol |
Nom IUPAC |
(2R,3S,4R)-1,2,3,4,5,5-hexadeuterio-2,3,4,5-tetrahydroxy(1,2,3,4,5-13C5)pentan-1-one |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i1+1D,2+1D2,3+1D,4+1D,5+1D |
Clé InChI |
PYMYPHUHKUWMLA-YSVDCFRISA-N |
SMILES isomérique |
[2H][13C](=O)[13C@@]([2H])([13C@]([2H])([13C@@]([2H])([13C]([2H])([2H])O)O)O)O |
SMILES canonique |
C(C(C(C(C=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


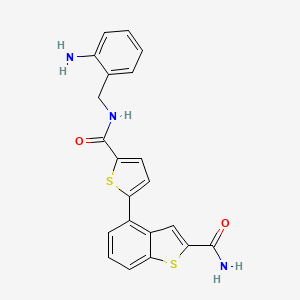
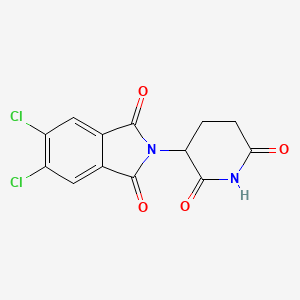
![[(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12410671.png)
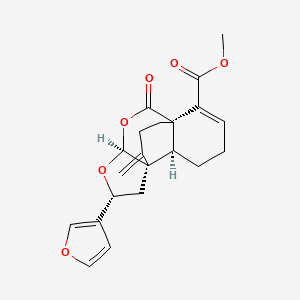

![6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B12410694.png)
